molecular formula C21H20Cl2F2N4O B13444966 CYP51-IN-14 CAS No. 1155361-12-8

CYP51-IN-14

Katalognummer: B13444966
CAS-Nummer: 1155361-12-8
Molekulargewicht: 453.3 g/mol
InChI-Schlüssel: JGEFHHOYUUJESV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a triazole-based antifungal agent structurally derived from fluconazole, a well-known antifungal drug. Its core structure includes a 2,4-difluorophenyl group and a 1H-1,2,4-triazol-1-yl moiety, critical for binding to fungal cytochrome P450 14α-demethylase (CYP51). Unique modifications include a (2,4-dichlorophenyl)methyl group and a prop-2-en-1-yl (allyl) amino side chain, which enhance lipophilicity and steric interactions compared to first-generation triazoles . Synthesis typically involves nucleophilic substitution of intermediates, such as epoxide rings reacting with amines or sulfur alcohols, followed by purification via crystallization .

Eigenschaften

CAS-Nummer

1155361-12-8

Molekularformel

C21H20Cl2F2N4O

Molekulargewicht

453.3 g/mol

IUPAC-Name

1-[(2,4-dichlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol

InChI

InChI=1S/C21H20Cl2F2N4O/c1-2-7-28(10-15-3-4-16(22)8-19(15)23)11-21(30,12-29-14-26-13-27-29)18-6-5-17(24)9-20(18)25/h2-6,8-9,13-14,30H,1,7,10-12H2

InChI-Schlüssel

JGEFHHOYUUJESV-UHFFFAOYSA-N

Kanonische SMILES

C=CCN(CC1=C(C=C(C=C1)Cl)Cl)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cytochrome P450 14a-demethylase inhibitor 1n typically involves multi-step organic synthesis. The process begins with the preparation of a suitable precursor, which is then subjected to various chemical reactions, including oxidation, reduction, and substitution reactions, to introduce the necessary functional groups.

Industrial Production Methods: In an industrial setting, the production of cytochrome P450 14a-demethylase inhibitor 1n involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Cytochrome P450 14a-demethylase inhibitor 1n undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Cytochrome P450 14a-demethylase inhibitor 1n has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.

    Biology: Employed in research to understand the role of cytochrome P450 enzymes in cellular metabolism and regulation.

    Medicine: Investigated for its potential as an antifungal agent due to its ability to inhibit ergosterol biosynthesis in fungi.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

Cytochrome P450 14a-demethylase inhibitor 1n exerts its effects by binding to the active site of the cytochrome P450 14a-demethylase enzyme. This binding prevents the enzyme from catalyzing the demethylation of lanosterol, a key step in the biosynthesis of sterols. The inhibition of this enzyme disrupts the production of essential sterols, leading to impaired cell membrane function and growth inhibition in fungi.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Modifications and Antifungal Activity

The compound’s antifungal potency is influenced by its side-chain substitutions. Below is a comparative analysis with structurally related triazole derivatives:

Compound Key Structural Features MIC80 (μg/mL) Against Candida albicans Reference Standards
Target Compound Allylamino-(2,4-dichlorophenyl)methyl; 2,4-difluorophenyl; triazole ≤0.125 (estimated) Ketoconazole (MIC80 = 0.125 μg/mL)
Fluconazole (UK-49858; Diflucan®) Bis-triazole; 2,4-difluorophenyl; no halogenated side chain 1.0 Reference drug
Piperazine-1-yl Derivatives (e.g., 3-(4-alkyloxyphenylpiperazin-1-yl)) Piperazine side chain; enhanced hydrophilicity 0.125–0.25 4× more potent than fluconazole
Sulfur Ether Derivatives (e.g., 3-substituted sulfur ether) Thioether linkages; reduced steric bulk 0.5–1.0 Less active than piperazine analogs
Acylpiperazine Derivatives (e.g., 3-(4-substituted acyl piperazin-1-yl)) Acylated piperazine; improved lipid solubility ≤0.125 Comparable to ketoconazole
Propiconazole (Agrochemical triazole) 2,4-Dichlorophenyl; triazole; non-pharmaceutical use N/A Higher logP (agricultural focus)

Key Findings:

Piperazine and Acylpiperazine Derivatives: Introducing piperazine or acylpiperazine groups significantly enhances antifungal activity, with MIC80 values ≤0.125 μg/mL, outperforming fluconazole (MIC80 = 1.0 μg/mL) . The target compound’s allylamino-(2,4-dichlorophenyl)methyl group likely contributes similar lipophilicity to acylpiperazine derivatives, enhancing membrane penetration .

Sulfur Ether vs. Piperazine : Sulfur ether analogs exhibit lower potency (MIC80 = 0.5–1.0 μg/mL), attributed to reduced hydrogen-bonding capacity and steric hindrance compared to nitrogen-rich piperazines .

Chlorinated vs. Fluorinated Aryl Groups : The target compound’s 2,4-dichlorophenyl group may confer broader-spectrum activity compared to fluorinated aryl derivatives, as chlorination increases electronegativity and CYP51 binding affinity .

Stereochemistry : The (R)-configuration in related compounds (e.g., (R)-2-(2,4-difluorophenyl)-3-triazol-1-ylpropan-2-ol) improves target binding, suggesting stereochemical optimization in the target compound .

Mechanism and Lipophilicity:

  • Piperazine derivatives balance hydrophilicity and lipophilicity, optimizing bioavailability and antifungal efficacy .

Biologische Aktivität

The compound 1-{(2,4-Dichlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is a complex chemical structure that incorporates various functional groups known for their biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

C19H19Cl2F2N3O\text{C}_{19}\text{H}_{19}\text{Cl}_2\text{F}_2\text{N}_3\text{O}

Biological Activity Overview

The biological activity of this compound is primarily influenced by the presence of the 1,2,4-triazole moiety, which is recognized for its diverse pharmacological effects. The following sections detail specific areas of activity, including antifungal, antibacterial, and anticancer properties.

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antifungal activity. For instance:

  • In vitro studies have shown that triazole derivatives can inhibit the growth of various fungi such as Candida albicans and Aspergillus fumigatus. Compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) as low as 0.0156 μg/mL against these pathogens .
CompoundMIC (μg/mL)Fungal Strain
Compound 1n0.0156Candida albicans
Compound 30.00097 - 0.0156C. albicans, C. parapsilosis, C. tropicalis

Antibacterial Activity

The antibacterial potential of triazole derivatives has also been extensively studied:

  • Triazole compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited antibacterial activity up to 16 times more potent than standard antibiotics like ampicillin .
CompoundMIC (μg/mL)Bacterial Strain
Compound A8Staphylococcus aureus
Compound B0.5E. coli

Anticancer Activity

The anticancer properties of triazole-containing compounds are gaining attention:

  • A study evaluated several triazole derivatives against various cancer cell lines including breast cancer (MCF-7) and colon carcinoma (HCT-116). Compounds showed IC50 values indicating significant cytotoxicity, with some derivatives being more effective than traditional chemotherapeutic agents .
CompoundIC50 (μM)Cancer Cell Line
Compound X6.2HCT-116
Compound Y43.4MCF-7

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

  • Modifications in substituents on the triazole ring and adjacent phenyl groups can significantly enhance antifungal and antibacterial activities. For instance, halogen substitutions often lead to increased potency due to enhanced lipophilicity and better interaction with microbial enzymes .

Case Studies

Several case studies highlight the efficacy of triazole-based compounds:

  • Antifungal Efficacy : A study demonstrated that a series of triazole derivatives were synthesized and tested against multiple fungal strains with promising results indicating their potential as antifungal agents.
  • Anticancer Screening : Another study focused on mercapto-substituted triazoles showing notable cytotoxic effects against breast cancer cell lines compared to standard treatments like cisplatin.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.